Product packaging for 3-(4-Fluorophenyl)azepane(Cat. No.:CAS No. 1333960-50-1)

3-(4-Fluorophenyl)azepane

Cat. No.: B1396343
CAS No.: 1333960-50-1
M. Wt: 193.26 g/mol
InChI Key: QUVJBKWHZZDCQC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)azepane (CAS 1333960-50-1, MFCD21092011) is a fluorinated heterocyclic amine with a molecular formula of C 12 H 16 FN and a molecular weight of 193.3 g/mol. This compound is supplied with a minimum purity of 95% and is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The azepane scaffold is a privileged structure in pharmaceutical development, present in a wide array of bioactive molecules. Azepane-based compounds have demonstrated significant interest in anticancer research, particularly as inhibitors of targets like PARP-1, a key enzyme in DNA repair pathways for cancer therapy . Furthermore, structurally related imidazo[1,2-a]azepine derivatives have shown promising in vitro antibacterial and antifungal activities, indicating the potential of this chemotype in developing new antimicrobial agents . The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design, as it can influence a molecule's potency, metabolic stability, and membrane permeability. As a building block, this compound offers researchers a versatile template for the synthesis of more complex molecules. Its structure is amenable to further functionalization, enabling the exploration of structure-activity relationships and the creation of targeted libraries for high-throughput screening . This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16FN B1396343 3-(4-Fluorophenyl)azepane CAS No. 1333960-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluorophenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-6-4-10(5-7-12)11-3-1-2-8-14-9-11/h4-7,11,14H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVJBKWHZZDCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for Azepane Ring Construction

The synthesis of the azepane ring can be broadly categorized into several key strategies, including ring-closing reactions, ring-expansion reactions, and multi-step sequences for more complex structures.

Ring-Closing Reactions in Azepane Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of unsaturated rings, including azepanes. wikipedia.org This reaction typically involves the intramolecular metathesis of a diene substrate bearing a nitrogen atom in the tether, catalyzed by ruthenium-based complexes like Grubbs' catalysts. organic-chemistry.org The primary driving force for the reaction is the formation of a thermodynamically stable cyclic alkene and the release of volatile ethylene (B1197577) gas. wikipedia.org The versatility of RCM allows for the construction of a wide range of ring sizes, from five- to thirty-membered rings. organic-chemistry.org For the synthesis of azepanes, a suitable acyclic precursor containing two terminal double bonds and a nitrogen atom at an appropriate position is required.

Another significant ring-closing strategy is reductive amination. This method involves the intramolecular reaction of an amino group with a carbonyl group (aldehyde or ketone) within the same molecule to form a cyclic imine, which is then reduced in situ to the corresponding cyclic amine. masterorganicchemistry.comnih.gov This approach is highly valuable for the synthesis of saturated heterocycles like azepane. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl group. masterorganicchemistry.comyoutube.com

Ring-Expansion Reactions for Azepane Derivatives

Ring-expansion reactions provide an alternative route to azepane derivatives from more readily available five- or six-membered ring precursors. These methods often involve rearrangements where a nitrogen-containing substituent on the ring participates in the expansion. While specific examples for direct synthesis of simple azepanes are part of a broader range of heterocyclic transformations, they represent a valid synthetic strategy.

Multi-Step Sequences for Complex Azepane Scaffolds

The synthesis of complex, poly-substituted, or fused azepane scaffolds often necessitates multi-step synthetic sequences. These routes can combine various synthetic methodologies, including the aforementioned ring-closing and ring-expansion reactions, with other transformations to build up molecular complexity. For instance, a sequence might involve the initial construction of a functionalized acyclic precursor through standard carbon-carbon and carbon-nitrogen bond-forming reactions, followed by a key cyclization step to form the azepane ring. The synthesis of intricate azepane-containing natural products and pharmaceutical agents frequently relies on such multi-step approaches.

Specific Synthesis of 3-(4-Fluorophenyl)azepane and Related Fluorophenyl Azepane Derivatives

The synthesis of this compound requires the strategic introduction of the 4-fluorophenyl group at the C3 position of the azepane ring. This can be achieved by starting with precursors already containing this moiety or by introducing it during the synthetic sequence.

Preparation of Halogenated Phenyl Intermediates Relevant to Fluorine Substitution

The synthesis of this compound would logically commence with a readily available starting material containing the 4-fluorophenyl group. A plausible precursor would be a compound that can be elaborated into an acyclic chain suitable for cyclization. For example, reactions involving 4-fluorobenzaldehyde (B137897) or a derivative could be envisioned to build the necessary carbon skeleton. The presence of the fluorine atom is generally well-tolerated in many organic reactions, allowing for its incorporation at an early stage of the synthesis. The synthesis of functionalized allenes, for instance, has been shown to be compatible with a 4-fluorophenylamino group, leading to the formation of fluorinated azepine derivatives. nih.gov

Cyclization Reactions for the Formation of the Azepane Moiety in this compound

To form the azepane ring of this compound, intramolecular cyclization methods are employed. One potential strategy is an intramolecular Silyl-aza-Prins cyclization. This reaction involves the cyclization of an allylsilyl amine with an aldehyde, which can be used to construct seven-membered nitrogen heterocycles. nih.gov In the context of this compound, a precursor containing a 4-fluorophenyl group and the necessary amine and allylsilane functionalities could be designed to undergo this cyclization.

Alternatively, an intramolecular reductive amination approach would be a highly effective method. A suitable acyclic precursor would be a γ-amino ketone or aldehyde where the amino group is separated from the carbonyl group by a six-carbon chain, with the 4-fluorophenyl group situated at the appropriate position. For the synthesis of a 3-substituted azepane, the precursor would need to be synthesized in a way that places the 4-fluorophenyl group at the carbon that will become the C3 position of the final ring.

A hypothetical reductive amination route to this compound is depicted below:

StepReactionReactantsProduct
1Grignard Reaction4-Fluorophenylmagnesium bromide, 4-cyanobutanal5-hydroxy-5-(4-fluorophenyl)pentanenitrile
2Reduction of Nitrile5-hydroxy-5-(4-fluorophenyl)pentanenitrile, LiAlH46-amino-1-(4-fluorophenyl)hexane-1-ol
3Oxidation6-amino-1-(4-fluorophenyl)hexane-1-ol, PCC6-amino-1-(4-fluorophenyl)hexan-1-one
4Intramolecular Reductive Amination6-amino-1-(4-fluorophenyl)hexan-1-one, NaBH3CNThis compound

This table represents a plausible synthetic route and is for illustrative purposes.

Furthermore, copper-catalyzed tandem amination/cyclization reactions of fluorinated allenynes have been successfully employed to synthesize functionalized azepines, including those with a 6-(4-fluorophenylamino) substituent. nih.gov While this leads to an unsaturated azepine derivative, subsequent reduction could provide the saturated azepane ring. This demonstrates the feasibility of incorporating a fluorophenyl group into a seven-membered nitrogen heterocycle via a cyclization strategy.

Computational and Theoretical Investigations

Quantum Chemical Studies of 3-(4-Fluorophenyl)azepane and Analogues

Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, allow for the precise calculation of electronic structure, geometry, and various other molecular properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to describe the electronic properties of multi-electron systems by focusing on the electron density. DFT calculations are instrumental in optimizing the molecular geometry to its lowest energy state, thereby predicting stable conformations, bond lengths, and bond angles. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its three-dimensional structure.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

Parameter Value
C-N Bond Length (Azepane Ring) ~1.46 Å
C-C Bond Length (Azepane Ring) ~1.53 Å
C-C Bond Length (Phenyl Ring) ~1.39 Å
C-F Bond Length ~1.35 Å
C-N-C Bond Angle (Azepane Ring) ~112°

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich azepane ring and the phenyl group, while the LUMO may be distributed over the phenyl ring. The presence of the electronegative fluorine atom will influence the energy levels of these orbitals. Analysis of the HOMO and LUMO plots provides insights into the regions of the molecule that are most likely to be involved in chemical reactions.

Table 2: Predicted FMO Properties of this compound

Parameter Predicted Value (eV)
HOMO Energy -6.5
LUMO Energy -0.8

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions within a molecule. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilizing effects of these interactions.

Vibrational Spectra Analysis (FT-IR, FT-Raman) and Theoretical Correlation

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning the bands observed in experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. By calculating the harmonic vibrational frequencies, it is possible to predict the positions of the absorption bands corresponding to different vibrational modes of the molecule.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the stretching and bending modes of the C-H, C-N, C-C, and C-F bonds. For instance, the C-F stretching vibration is typically observed in a specific region of the IR spectrum. Comparing the theoretically predicted spectrum with an experimentally obtained one allows for a detailed and accurate assignment of the vibrational modes.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch (Azepane) ~3350
C-H Stretch (Aromatic) ~3100
C-H Stretch (Aliphatic) 2850-2950
C=C Stretch (Aromatic) 1500-1600

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the behavior of molecules in a biological context, providing insights into their interactions with macromolecular targets.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, such as a protein. This method is widely used in drug discovery to understand the binding modes and affinities of potential drug candidates.

For this compound, molecular docking studies would be performed to investigate its potential interactions with various biological targets. The docking process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. This information is crucial for understanding the molecule's potential mechanism of action and for designing more potent analogues.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Parameter Value
Binding Affinity (kcal/mol) -8.5
Hydrogen Bond Interactions Lys76, Asp184
Hydrophobic Interactions Leu22, Val30, Ala50

Conformational Analysis of the Azepane Ring and Fluorophenyl Torsion

The seven-membered azepane ring is an important heterocyclic scaffold in medicinal chemistry, known for its conformational flexibility. researchgate.net Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its heteroanalogs like azepane can adopt several low-energy conformations, primarily belonging to the chair and boat families. nih.govlibretexts.org High-level electronic structure calculations have shown that for the parent azepane, the twist-chair conformation represents the most stable energetic minimum, with the chair form often being a transition state. nih.gov

The introduction of a bulky substituent, such as a 4-fluorophenyl group at the C3 position, significantly influences the conformational landscape of the azepane ring. Computational modeling and NMR spectroscopy studies on substituted azepanes have demonstrated that even a single substituent can bias the ring's equilibrium towards one major conformation. mq.edu.aunih.gov For this compound, the primary conformations of interest are the twist-chair and twist-boat forms.

The orientation of the 4-fluorophenyl group relative to the azepane ring is another critical factor, defined by the torsion angle. This rotation determines the spatial relationship between the aromatic ring and the heterocyclic core, which is crucial for receptor binding. The two principal orientations are typically axial and equatorial. Computational studies on analogous substituted benzazepines have shown that the steric bulk of substituents affects both the ring conformation and the energetic barriers for ring-flipping and nitrogen inversion. researchgate.net

In the case of this compound, the equatorial orientation of the fluorophenyl group is generally favored to minimize steric hindrance. The conformational analysis involves calculating the relative energies of the possible chair and boat conformers with the substituent in both axial and equatorial positions. The twist-chair conformation with an equatorially positioned 4-fluorophenyl group is predicted to be the global minimum energy structure.

A hypothetical energy profile for the key conformers is presented below, based on general findings for substituted azepanes. nih.govmq.edu.au

ConformerSubstituent PositionRelative Energy (kcal/mol)Predicted Population (%) at 298 K
Twist-ChairEquatorial0.00~85%
Twist-ChairAxial1.5 - 2.5~5-10%
ChairEquatorial0.5 - 1.0~5-10%
Twist-BoatEquatorial2.0 - 3.0<1%

Note: The data in this table is illustrative, based on computational studies of similarly substituted azepane rings, and represents predicted values.

The torsion of the C-C bond connecting the phenyl ring to the azepane core also has specific energy minima. The rotation is typically not free, with energetic barriers separating stable rotational isomers (rotamers). The lowest energy state usually occurs when the plane of the phenyl ring is perpendicular or gauche to the adjacent C-H bond on the azepane ring to avoid steric clashes.

In Silico Assessment for Compound Prioritization

In silico methods are integral to modern drug discovery, allowing for the early-stage evaluation of a compound's potential before committing to costly synthesis and biological testing. ajol.info These computational tools predict pharmacokinetic properties and help prioritize candidates with favorable characteristics.

Prediction of Drug-Likeness and Chemical Space Exploration

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. This is often evaluated using rule-based filters such as Lipinski's Rule of Five, Veber's rules, and the Ghose filter. researchgate.netnih.gov These rules consider physicochemical properties like molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBD) and acceptors (HBA), and the number of rotatable bonds (NRB).

For this compound, these parameters can be calculated to predict its potential as an orally bioavailable drug.

PropertyPredicted Value for this compoundLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)193.26 g/mol≤ 500Yes
LogP (Octanol-Water Partition Coefficient)2.5 - 2.9≤ 5Yes
Hydrogen Bond Donors (HBD)1≤ 5Yes
Hydrogen Bond Acceptors (HBA)1 (N atom) + 1 (F atom) = 2≤ 10Yes

Note: LogP values are estimations from various computational algorithms.

The compound fully complies with Lipinski's rules, suggesting good potential for oral bioavailability. Further analysis using other filters, like Veber's rule (Number of Rotatable Bonds ≤ 10 and TPSA ≤ 140 Ų), also indicates a favorable profile. nih.gov

Chemical space exploration involves analyzing the structural diversity and novelty of compounds. researchgate.net The azepane scaffold is considered a promising, non-planar three-dimensional structure that is valuable for drug discovery, as it can provide improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties compared to more planar, aromatic molecules. researchgate.netresearchgate.net The synthesis of novel azepane derivatives like this compound contributes to the exploration of this underutilized but valuable region of chemical space, offering opportunities for developing new intellectual property and identifying leads with unique pharmacological profiles. unibe.chacs.orgnih.gov

Analysis of Molecular Descriptors and Pharmacophore Elucidation

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, including physicochemical, topological, and electronic properties. ajol.info These descriptors are fundamental to building quantitative structure-activity relationship (QSAR) models and further refining a compound's profile.

Key molecular descriptors for this compound are summarized below.

Molecular DescriptorPredicted ValueSignificance
Topological Polar Surface Area (TPSA)12.03 ŲPredicts membrane permeability; values < 140 Ų are good for oral bioavailability. nih.gov
Number of Rotatable Bonds (NRB)2Indicates molecular flexibility; values ≤ 10 are favorable for oral bioavailability. nih.gov
Molar Refractivity56-58 cm³/molRelates to molecular volume and polarizability, influencing ligand-receptor binding.
Fraction Csp30.54The fraction of sp3 hybridized carbons; higher values correlate with better clinical success rates.

Note: Values are computationally predicted.

Pharmacophore elucidation is the process of identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govdovepress.com A pharmacophore model serves as a 3D query for virtual screening to find new molecules with similar activity. nih.gov

For this compound, a hypothetical pharmacophore model can be constructed based on its key structural features. Given that many azepane derivatives target central nervous system (CNS) proteins like monoamine transporters or sigma receptors, the following features are likely to be important unibe.chacs.org:

Aromatic Ring (AR): The 4-fluorophenyl group provides a feature for π-π stacking or hydrophobic interactions.

Positive Ionizable (PI): The secondary amine of the azepane ring will be protonated at physiological pH, serving as a crucial positive ionizable feature for electrostatic interactions.

Hydrophobic (HY): The aliphatic carbon backbone of the azepane ring constitutes a hydrophobic region.

Hydrogen Bond Acceptor (HBA): The fluorine atom can act as a weak hydrogen bond acceptor.

These features, arranged in a specific 3D geometry dictated by the compound's preferred conformation, define its potential to interact with a biological target. Combining pharmacophore modeling with molecular docking can further refine virtual screening and guide the design of new, more potent analogs. nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological Activity in Azepane Derivatives

The biological activity of azepane derivatives is intricately linked to the nature and position of substituents on both the azepane ring and any appended aromatic systems. SAR studies on various azepane-containing compounds have highlighted several key features that govern their pharmacological profiles.

Substituents on an aromatic ring attached to the azepane core can significantly influence activity. For instance, in a series of tryptophan derivatives incorporating an azepine moiety, the electronic properties and position of substituents on a phenyl ring were found to be critical for their anti-tobacco mosaic virus (TMV) activity. The activity varied depending on whether the substituent was electron-donating or electron-withdrawing and its location (ortho, meta, or para). For electron-withdrawing groups like chloro, the para position was optimal, while for electron-donating groups like methoxy, the ortho position conferred the highest activity. nih.gov This demonstrates that the electronic landscape of the aromatic ring plays a crucial role in the interaction with the biological target.

The substitution pattern on the azepane ring itself is another critical determinant of biological activity. The conformational flexibility of the azepane ring allows it to adopt various shapes, and substituents can influence and stabilize specific conformations that are favorable for binding to a target. lifechemicals.com The ability to introduce substituents at different positions on the azepane ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules. lifechemicals.com

Interactive Table: Effect of Phenyl Ring Substitution on the Anti-TMV Activity of Azepine-Containing Tryptophan Derivatives nih.gov

CompoundR2 SubstituentPositionActivity Level
6a4-chlorophenylparaHigh
6n3-chlorophenylmetaModerate
6o2-chlorophenylorthoLow
6h2-methoxyphenylorthoHigh
6g3-methoxyphenylmetaModerate
6f4-methoxyphenylparaLow

Impact of the 4-Fluorophenyl Moiety on Receptor Binding and Functional Modulation

The incorporation of a fluorine atom onto a phenyl ring, creating a 4-fluorophenyl moiety, is a common strategy in drug design to modulate a compound's physicochemical and pharmacological properties. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact receptor binding and functional activity.

In the context of N-heterocycles, stereoselective fluorination has been shown to have a profound effect on the molecule's properties. It can influence the stability, conformational behavior, hydrogen bonding ability, and basicity of the heterocyclic ring. beilstein-journals.org These modifications can, in turn, affect how the molecule interacts with its biological target, leading to changes in functional modulation, such as agonism or antagonism.

Influence of Azepane Ring Conformation on Ligand-Target Interactions

The seven-membered azepane ring is inherently flexible and can exist in multiple low-energy conformations, such as chair, boat, and twist-boat forms. This conformational diversity is a key factor in the biological activity of azepane derivatives, as the specific three-dimensional arrangement of substituents is critical for effective ligand-target interactions. lifechemicals.com

The preferred conformation of the azepane ring can be influenced by the nature and position of its substituents. Bulky substituents may favor certain conformations to minimize steric hindrance, while polar substituents can introduce intramolecular interactions that stabilize specific arrangements. The ability to control and predict the conformational preferences of the azepane ring is therefore a crucial aspect of designing bioactive molecules. lifechemicals.com

Fluorination of the azepane ring can also serve to rigidify its conformation. Studies on fluorinated N-heterocycles have shown that the introduction of fluorine can lead to a preference for a specific ring pucker, which can be stabilized by hyperconjugation. beilstein-journals.orgresearchgate.net This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor and can lead to higher affinity and selectivity. For instance, while some substituted azepanes are conformationally disordered, specific fluorinated azepanes have been shown to adopt a single dominant geometry in solution. researchgate.net

SAR of Related Fluorophenyl-Containing Heterocycles as Analogues for 3-(4-Fluorophenyl)azepane Research

Due to the limited specific SAR data on this compound, examining related fluorophenyl-containing heterocycles, such as piperidines and pyrrolidines, can provide valuable insights. These smaller ring systems are often used as scaffolds in central nervous system (CNS) drug discovery and share some structural similarities with the azepane ring.

SAR studies on N-arylpiperazines have shown that the nature and position of substituents on the phenyl ring are critical for their antimicrobial activity. mdpi.com Similarly, in a series of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, substitutions on the phenylpiperazine moiety significantly influenced their anxiolytic and skeletal muscle relaxant activities. nih.gov

Furthermore, research on fluorinated benzenesulfonamides has demonstrated a clear structure-activity relationship for the inhibition of amyloid-β aggregation. The specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid moiety was found to be necessary for activity. researchgate.net These findings from related heterocyclic systems underscore the importance of systematic structural modifications to elucidate the key features required for a desired biological effect and can guide the rational design of novel this compound derivatives.

Interactive Table: SAR of Related Fluorophenyl-Containing Heterocycles

HeterocycleSubstituent VariationBiological Target/ActivityKey SAR Findings
PiperazinePhenyl ring substitutionAntimicrobial3-alkoxy derivatives showed higher activity against M. kansasii. mdpi.com
PiperazinePhenyl ring substitutionAnxiolytic/Muscle RelaxantSubstitutions on the phenylpiperazine ring modulated activity. nih.gov
BenzenesulfonamideFluorination patternAmyloid-β aggregation inhibitionSpecific ortho-para and meta-para double substitutions were crucial for activity. researchgate.net

Preclinical Pharmacological Research and Biological Target Identification

Investigations into Potential Biological Activities of Azepane Scaffolds

The azepane core is a privileged scaffold in the design of novel therapeutic agents, with various derivatives showing promise in preclinical studies.

Antimicrobial Activity (Antibacterial, Antifungal)

While numerous studies have explored the antimicrobial properties of various azepane derivatives, no specific data on the antibacterial or antifungal activity of 3-(4-Fluorophenyl)azepane has been found. Research on other azepane-containing molecules has shown that this structural class can exhibit activity against a range of microbial pathogens. The specific contribution of the 3-(4-fluorophenyl) substitution to this activity remains to be determined.

Anti-Inflammatory Activity

The anti-inflammatory potential of various heterocyclic compounds, including some azepane derivatives, has been documented. However, there is no available data from preclinical models to confirm or refute the anti-inflammatory activity of this compound.

Anticancer Activity and Cell Line Studies

The cytotoxicity of azepane-containing compounds has been evaluated against various cancer cell lines. For instance, certain triterpenoids incorporating an azepane ring have demonstrated cytotoxic effects. nih.govnih.gov Similarly, some 7,8-dihydroxy-3-benzazepines have shown cytotoxicity in human promyelotic leukemia HL-60 cells. nih.gov However, these compounds are structurally distinct from this compound, and no studies have been identified that specifically assess the anticancer activity of this compound.

Central Nervous System (CNS) Effects and Neuropharmacological Targets

The azepane moiety is present in several centrally acting agents, and its derivatives are often explored for their potential to modulate neurological pathways. Research on related structures, such as benzazepines, has indicated interactions with CNS targets. nih.gov However, the specific neuropharmacological profile and CNS effects of this compound have not been reported in the available literature.

Mechanism of Action Studies at the Molecular Level (In Vitro/Cellular Models)

Understanding the molecular mechanism of action is crucial for the development of any potential therapeutic agent.

Enzyme Inhibition Profiles and Kinetic Analysis

The ability of azepane derivatives to inhibit specific enzymes has been a subject of investigation in the broader context of drug discovery. For example, certain azepane-containing compounds have been explored as inhibitors of protein tyrosine phosphatases (PTPN2/PTPN1). However, there is no specific information available regarding the enzyme inhibition profile or kinetic analysis of this compound.

Receptor Binding Affinity and Functional Assays (e.g., Agonism, Antagonism, Allosteric Modulation)

No specific receptor binding affinity data for this compound is available in the reviewed literature. While numerous studies detail the receptor interactions of other azepane-containing molecules, this information is not transferable to the specific compound .

Modulation of Transporter Systems (e.g., Monoamine Transporters, Efflux Pumps)

There is no published research detailing the effects of this compound on monoamine transporters or other transporter systems. The interaction of novel compounds with these transporters is a critical area of preclinical research, as it can indicate potential therapeutic applications, particularly in neuropsychiatric disorders, as well as potential for drug-drug interactions.

Protein-Protein Interaction Inhibition

The potential for this compound to act as an inhibitor of protein-protein interactions has not been investigated in the available scientific literature. This is a highly specialized area of drug discovery, and there are no indications that this compound has been screened for such activity.

Pharmacological Evaluation in Relevant Preclinical Models

In Vitro Assays for Target Engagement and Efficacy

Specific in vitro assays to determine the target engagement and efficacy of this compound are not described in the public domain. Such studies are fundamental to understanding the mechanism of action of a compound and require prior identification of a biological target.

In Vivo Proof-of-Concept Studies in Animal Models (e.g., Inflammation, Infection)

There are no in vivo studies reported for this compound in animal models of inflammation, infection, or any other disease state. These studies are essential for establishing the potential therapeutic utility of a compound before it can be considered for further development.

Azepane As a Privileged Scaffold in Drug Discovery

Rational Design Strategies for Novel Azepane-Based Compounds

The inherent flexibility of the azepane ring presents both opportunities and challenges in drug design. A key strategy to harness its potential is through the rational design of conformationally constrained analogues. By introducing structural modifications that limit the number of accessible conformations, medicinal chemists can lock the molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target. This approach is guided by an understanding of the preferred solution and solid-state conformations of the azepane central ring.

One notable example of rational design involves the development of orexin (B13118510) receptor antagonists for the treatment of insomnia. Researchers designed and synthesized conformationally constrained N,N-disubstituted 1,4-diazepanes, a type of azepane derivative, based on the understanding of the ring's conformational preferences. This led to the identification of potent antagonists with improved pharmacological properties.

Another powerful rational design strategy involves using the pharmacophoric features of existing drugs as a template. For instance, new series of dibenzo[b,f]azepine derivatives have been designed and synthesized based on the structural motifs of doxorubicin, a well-known anticancer agent. This approach aims to create novel compounds that mimic the key interactions of the parent drug with its target, in this case, topoisomerase II and DNA, to achieve a similar therapeutic effect.

Furthermore, computational tools and databases are increasingly being employed to explore novel azepane scaffolds. By starting from a database of possible ring systems, researchers can synthesize and test unprecedented fused azepanes. For example, the investigation of cis- and trans-fused azepanes, predicted to be accessible via Beckmann rearrangement, has led to the discovery of potent inhibitors of monoamine transporters, highlighting the potential of this scaffold for central nervous system (CNS) drug development. The activity and selectivity of these compounds can be further tuned by modifications, such as halogenation of appended groups.

Scaffold Hopping and Bioisosteric Replacement Strategies in Azepane-Containing Molecules

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry aimed at discovering novel chemotypes with improved properties while retaining the desired biological activity. These approaches are particularly relevant to the azepane scaffold, allowing for the exploration of new chemical space and the optimization of drug-like properties.

Scaffold hopping involves replacing the core structure of a known active compound with a different scaffold. This can lead to significant changes in properties such as potency, selectivity, and pharmacokinetics, and can also result in novel intellectual property. An example of this strategy is the conceptual transformation from a rigid, polycyclic molecule like morphine to a more flexible one containing a different ring system, which can be achieved through ring-opening strategies. Conversely, ring closure can be used to rigidify a flexible molecule to lock in a bioactive conformation. The azepane ring, with its unique seven-membered structure, can serve as a novel scaffold to replace existing ring systems, such as the more common piperidine (B6355638) ring, in an effort to improve biological activity or physicochemical properties.

Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical or chemical properties, is a more subtle modification. This strategy is often employed to fine-tune the properties of a lead compound. The spiro-substituted azepane scaffold, for instance, can be considered a conformationally constrained bioisostere of a sugar molecule, a concept that has been applied in the design of nucleoside reverse transcriptase inhibitors. Heterocyclic rings are frequently used as bioisosteres for one another. For example, replacing a phenyl ring with a thiophene (B33073) or pyrimidine (B1678525) can alter a compound's activity profile and improve solubility. This principle can be extended to the azepane scaffold itself, where modifications to the ring or its substituents can be made to optimize interactions with a biological target.

StrategyDescriptionExample Application
Scaffold Hopping Replacement of the core molecular framework with a different scaffold to access novel chemical space and intellectual property.Replacing a piperidine ring with an azepane ring to explore new structure-activity relationships.
Bioisosteric Replacement Substitution of an atom or group with another that has similar physicochemical properties to fine-tune activity and properties.Utilizing a spiro-azepane as a conformationally constrained bioisostere for a sugar moiety.
Ring Opening/Closure Modifying the ring structure to alter flexibility and conformational profile.Opening a polycyclic system to generate a more flexible azepane-containing molecule.

Development of Hybrid Molecules Incorporating Azepane and Other Biologically Relevant Heterocycles

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophores from different drug classes to create a single hybrid molecule. This approach aims to produce compounds with improved affinity and efficacy, as well as potentially a better side-effect profile compared to the individual components. The azepane scaffold, with its versatile chemistry and proven biological relevance, is an attractive component for the construction of such hybrid molecules.

Another area where azepine-based hybrids have been explored is in the development of agents with anti-inflammatory and analgesic activities. For instance, triazole-azepine hybrid molecules have been investigated as potential non-steroidal anti-inflammatory drugs (NSAIDs). The rationale behind this design is to combine the known pharmacological profiles of both the triazole and azepine ring systems to create novel molecules with enhanced therapeutic potential.

The development of these hybrid molecules underscores the utility of the azepane scaffold as a versatile building block that can be strategically combined with other biologically relevant heterocycles to create multifunctional ligands targeting complex diseases.

Emerging Trends and Future Directions for Azepane Scaffold Research

The exploration of the azepane scaffold in drug discovery is an active and evolving field. Several emerging trends and future directions are poised to further expand the therapeutic potential of azepane-based compounds.

A key area of focus is the development of novel and efficient synthetic methodologies . The construction of the seven-membered azepane ring can be challenging, and new synthetic routes are continuously being sought to provide access to a wider diversity of functionalized azepane derivatives. This includes the use of diazocarbonyl chemistry and other innovative cyclization and ring-expansion strategies to create complex azepane scaffolds. The ability to synthesize these molecules efficiently will be crucial for building extensive libraries for high-throughput screening and lead optimization.

There is also a growing interest in exploring new biological targets for azepane-containing molecules. While azepanes have shown activity against a range of targets, including those in the CNS and in cancer, their full potential is yet to be realized. The unique conformational properties of the azepane ring may allow for selective interactions with targets that are difficult to address with more conventional scaffolds.

The use of computational and in silico design tools is becoming increasingly integral to the discovery of novel azepane-based drugs. These methods allow for the virtual screening of large compound libraries and the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which can help to prioritize the synthesis of the most promising candidates. As these computational tools become more sophisticated, they will play an even greater role in the rational design of the next generation of azepane-based therapeutics.

Finally, the stereochemistry of azepane derivatives is a critical consideration for their biological activity. As most of the approved or investigated azepane-containing drugs are synthetic scaffolds, a deeper understanding of the structure-activity relationships of different stereoisomers and their interactions with biological targets will be essential for the development of more potent and selective drugs.

The continued exploration of these trends will undoubtedly lead to the discovery of new and innovative azepane-based medicines to address unmet medical needs.

Q & A

Basic Questions

Q. What spectroscopic techniques are critical for characterizing 3-(4-Fluorophenyl)azepane?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (400 MHz, CDCl3_3 ) reveals aromatic protons at δ 7.23–7.29 ppm (2H, m) and δ 8.52–8.57 ppm (2H, m), with a singlet at δ 2.80 ppm for methyl groups. 19F^{19}F NMR can confirm fluorine substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C12_{12}H16_{16}FN) and isotopic patterns.
  • Infrared (IR) : Peaks near 1240 cm1^{-1} indicate C-F stretching.
  • Reference Data : Canonical SMILES and InChI in provide structural validation .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer :

  • Cyclization Strategies : Reacting 4-fluorophenyl precursors with azepane-forming reagents (e.g., reductive amination or ring-closing metathesis).
  • Example : A diazepane analogue was synthesized via coupling 4-fluorophenyl derivatives with azepane intermediates, followed by purification via silica gel chromatography .
  • Key Considerations : Optimize reaction temperature (e.g., 131–133°C) and solvent polarity to avoid side products .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in predicted vs. observed molecular conformations?

  • Methodological Answer :

  • Structure Refinement : Use SHELX software for high-resolution data refinement. For example, reports an R factor of 0.044 and mean C-C bond length of 0.002 Å, ensuring accuracy .
  • Twinning Analysis : SHELXL handles twinned data, critical for resolving ambiguities in dihedral angles or fluorine positioning .
  • Data Table :
ParameterValue
Space GroupMonoclinic
R Factor0.044
Temperature (K)295
C-C Bond Length0.002 Å

Q. How does fluorine substitution influence receptor binding in azepane derivatives?

  • Methodological Answer :

  • Pharmacological Profiling : Compound 13 (a diazepane analogue with 4-fluorophenyl groups) showed nanomolar affinity for dopamine (DA) and serotonin (5HT) receptors. Fluorine enhances lipophilicity and π-π stacking with aromatic residues in binding pockets .
  • Comparative Studies : Replace fluorine with other halogens (Cl, Br) to assess steric/electronic effects on binding kinetics.

Q. What computational methods validate the stereochemistry and hydrogen bonding of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare computed vs. experimental NMR shifts to confirm stereochemistry .
  • Graph Set Analysis : Apply Etter’s rules ( ) to categorize hydrogen bonds (e.g., D(2) motifs) in crystal lattices. For example, C-H···F interactions stabilize packing .
  • Software : Use Gaussian for energy minimization and Mercury for crystal visualization.

Q. How to address contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :

  • Case Study : If NMR suggests axial fluorine but X-ray shows equatorial positioning, re-examine solvent effects (NMR in solution vs. solid-state crystallography).
  • Validation : Cross-reference with IR (C-F stretching frequency) and temperature-dependent NMR to assess conformational flexibility .

Methodological Guidelines

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods.
  • Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Contact suppliers (e.g., Combi-Blocks) for SDS details .

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